Azapetine phosphate

Description

Historical Context of Azapetine (B85885) Research

The investigation of azapetine, known by the trade name Ilidar and the research code Ro 2-3248, began in the mid-20th century. It emerged during a period of significant progress in the understanding of the sympathetic nervous system and the development of adrenergic blocking agents. nih.govresearchgate.net Clinical trials in the 1950s explored its potential as a vasodilator for treating peripheral vascular diseases. agriculturejournals.czrroij.com These early studies aimed to determine its effectiveness in conditions where vasospasm was a primary contributor to reduced blood flow.

Azapetine Phosphate (B84403) as a Medicinal Chemistry Compound

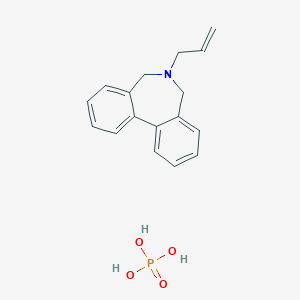

From a chemical standpoint, azapetine is a derivative of dibenz[c,e]azepine. nih.gov Specifically, it is 6-allyl-6,7-dihydro-5H-dibenz[c,e]azepine. nih.gov The phosphate salt form, azapetine phosphate, was commonly used in research and clinical investigations.

The synthesis of the core dibenz[c,e]azepine structure has been a subject of study. One method involves the reduction of corresponding imides using reagents like borane-tetrahydrofuran (B86392) (BH₃·THF) to produce 6-alkyl-6,7-dihydro-5H-dibenz[c,e]azepines. The synthesis of azapetine itself, as a representative of N-alkyldibenz[c,e]-azepines, has been noted in the context of creating hypotensive agents. nih.gov

Below is a table summarizing some of the chemical properties of azapetine.

| Property | Value |

| IUPAC Name | 6-prop-2-enyl-5,7-dihydrobenzo[d] nih.govbenzazepine |

| Molecular Formula | C₁₇H₁₇N |

| Molecular Weight | 235.33 g/mol |

| CAS Number | 146-36-1 (Azapetine), 130-83-6 (this compound) |

Overview of Research Significance

The primary research significance of this compound lies in its action as an adrenergic blocking agent. It functions as an antagonist at both alpha-1 and alpha-2 adrenergic receptors. This dual antagonism prevents the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine, leading to the relaxation of smooth muscle in blood vessels and subsequent vasodilation.

This compound has been utilized as a pharmacological tool to investigate the role of the adrenergic system in cardiovascular regulation. Its ability to induce vasodilation made it a useful agent in studies aiming to differentiate between vascular occlusion caused by physical blockages (organic obstructive disease) and that caused by excessive constriction of the blood vessels (vasospasm). agriculturejournals.cz By observing the circulatory response to azapetine, researchers could infer the degree to which vasospasm contributed to a patient's condition.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

phosphoric acid;6-prop-2-enyl-5,7-dihydrobenzo[d][2]benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N.H3O4P/c1-2-11-18-12-14-7-3-5-9-16(14)17-10-6-4-8-15(17)13-18;1-5(2,3)4/h2-10H,1,11-13H2;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNXLNNBIYZIHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CC2=CC=CC=C2C3=CC=CC=C3C1.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

146-36-1 (Parent) | |

| Record name | Azapetine phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30156281 | |

| Record name | Azapetine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130-83-6 | |

| Record name | 5H-Dibenz[c,e]azepine, 6,7-dihydro-6-(2-propenyl)-, phosphate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azapetine phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azapetine phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=312320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azapetine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-allyl-6,7-dihydro-5H-dibenz[c,e]azepinium dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZAPETINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N2U15U85W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Characterization and Mechanism of Action Studies

Adrenergic Receptor Antagonism

Azapetine (B85885) phosphate (B84403) functions as an antagonist at alpha-adrenergic receptors, interfering with the signaling of endogenous catecholamines like norepinephrine (B1679862). This blockade prevents the physiological responses typically mediated by these receptors, such as smooth muscle contraction.

Research has established that azapetine phosphate exhibits a notable affinity for and antagonist activity at alpha-1 adrenergic receptors. These receptors are predominantly located on the postsynaptic membrane of vascular smooth muscle cells. When activated by agonists such as norepinephrine, alpha-1 receptors initiate a signaling cascade that leads to vasoconstriction. Azapetine competitively blocks these receptors, thereby inhibiting the vasoconstrictor response to sympathetic nerve stimulation and circulating catecholamines. cvpharmacology.com This action results in the relaxation of arterial smooth muscle. pharmacologymentor.com Studies on isolated rat vas deferens, a tissue rich in alpha-1 adrenergic receptors, have demonstrated the potent alpha-1 blocking properties of azapetine. nih.gov

Azapetine and its analogs have been shown to be more selective for alpha-1 adrenoceptors than for alpha-2 adrenoceptors. While it does possess some activity at alpha-2 receptors, its antagonistic effects are less pronounced compared to its action on alpha-1 receptors. Alpha-2 adrenergic receptors are located on presynaptic nerve terminals and, when activated, inhibit the further release of norepinephrine, creating a negative feedback loop. They are also present on some vascular smooth muscle. The lower affinity of azapetine for these receptors suggests that its primary vasodilatory effect is not mediated through the modulation of norepinephrine release at the presynaptic level but rather through the direct blockade of postsynaptic alpha-1 receptors.

The inhibitory potency of an antagonist is often quantified by its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist. In studies utilizing isolated rat vas deferens, the pA2 value for azapetine against norepinephrine-induced contractions has been determined to be 7.78. This value signifies a high antagonist potency at the alpha-1 adrenoceptor.

| Parameter | Value | Tissue/Model |

| pA2 | 7.78 | Isolated Rat Vas Deferens |

This table displays the determined pA2 value for azapetine, indicating its antagonist potency at alpha-1 adrenergic receptors.

Vasoregulatory Mechanisms

The vasodilatory action of this compound is a direct consequence of its alpha-adrenergic antagonism, which leads to a modulation of vascular tone.

The primary mechanism by which azapetine modulates vasoconstriction is through the competitive antagonism of alpha-1 adrenergic receptors on vascular smooth muscle. cvpharmacology.com In the presence of sympathetic tone, where there is a continuous release of norepinephrine, these receptors are tonically activated, maintaining a degree of vasoconstriction. By blocking these receptors, azapetine reduces this tonic activation, leading to a decrease in peripheral vascular resistance. The vasodilator effect is particularly pronounced in arterial resistance vessels. cvpharmacology.com This leads to a relaxation of the blood vessels and an increase in blood flow.

The principal pathway of vasodilation induced by this compound is the blockade of the alpha-1 adrenergic signaling cascade. The binding of norepinephrine to alpha-1 receptors typically activates a Gq-protein, which in turn stimulates phospholipase C. This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C, both of which contribute to smooth muscle contraction.

By blocking the initial receptor activation, azapetine effectively inhibits this entire downstream signaling pathway, preventing the rise in intracellular calcium and the subsequent smooth muscle contraction. This leads to vasodilation. While the primary mechanism is receptor blockade, some vasodilators can also have direct effects on the smooth muscle itself. nih.gov However, the predominant and well-characterized pathway for azapetine's vasodilatory action is through its alpha-1 adrenergic antagonism. pharmacologymentor.com

Receptor Binding Kinetics and Thermodynamics

The interaction of a ligand with its receptor is a dynamic process characterized by the rates of association and dissociation, which ultimately determine the affinity of the ligand for the receptor at equilibrium. For azapetine, an alpha-adrenoceptor antagonist, these kinetic parameters are fundamental to understanding its pharmacological profile.

The association rate constant (k_on) describes the speed at which a ligand binds to its receptor, while the dissociation rate constant (k_off) defines the rate at which the ligand-receptor complex breaks apart. nih.gov These kinetic parameters are crucial as they determine the duration of action and can influence the in vivo efficacy of a drug. nih.gov

Direct measurement of the association and dissociation rates for this compound with alpha-adrenoceptors is not extensively detailed in the available literature. However, studies using a tritiated derivative, [3H]dihydroazapetine, have provided significant insights. Research has shown that the specific binding of [3H]dihydroazapetine to a subcellular fraction containing membrane fragments from rat vas deferens rapidly reaches equilibrium. plos.orgnih.gov This rapid equilibrium suggests that both the association and dissociation processes are relatively fast. The binding has also been demonstrated to be reversible, which is a key characteristic of competitive antagonists. plos.orgnih.gov While specific k_on and k_off values have not been reported, the rapid and reversible nature of the binding is a consistent finding. plos.orgnih.gov

The equilibrium dissociation constant (K_d) is a measure of the affinity of a ligand for its receptor, representing the concentration of ligand at which 50% of the receptors are occupied at equilibrium. pnas.org A lower K_d value indicates a higher binding affinity. The K_d is mathematically defined as the ratio of the dissociation rate constant (k_off) to the association rate constant (k_on). nih.gov

For azapetine, direct radioligand binding assays have been instrumental in characterizing its affinity for alpha-adrenoceptors. A study utilizing [3H]dihydroazapetine demonstrated saturable binding to alpha-adrenoceptor-related proteins from rat vas deferens, with a binding capacity of approximately 40 pmol/mg of protein. plos.org This study noted that the dissociation constant derived from these binding experiments was similar to that determined through pharmacological methods. plos.orgnih.gov

In functional pharmacological studies, the pA2 value is often used to quantify the affinity of a competitive antagonist. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. For azapetine, the pA2 value against norepinephrine in the isolated rat vas deferens has been determined to be 7.78. researchgate.net This corresponds to a K_b (an estimate of the K_d for a competitive antagonist) of approximately 16.6 nM.

Additionally, inhibitory potency, often expressed as the IC_50 value (the concentration of an inhibitor that reduces a specific biological response by 50%), provides another measure of affinity. It has been reported that azapetine has an IC_50 value of 5.89 μM for alpha-2 adrenergic receptors and 6.69 μM for alpha-1 adrenergic receptors.

| Parameter | Value | Receptor/Tissue |

| pA₂ | 7.78 | α₁-adrenoceptors (rat vas deferens) |

| K_b (from pA₂) (approx.) | 16.6 nM | α₁-adrenoceptors (rat vas deferens) |

| IC₅₀ | 6.69 μM | α₁-adrenoceptors |

| IC₅₀ | 5.89 μM | α₂-adrenoceptors |

| Binding Capacity (B_max) | ~40 pmol/mg protein | α-adrenoceptors (rat vas deferens) |

Competitive ligand binding assays are a fundamental tool for characterizing the interaction of unlabeled ligands, such as this compound, with their receptors. In these assays, the unlabeled ligand competes with a labeled ligand (typically radiolabeled) for binding to the receptor. The ability of the unlabeled ligand to displace the labeled ligand provides a measure of its affinity.

Studies with [3H]dihydroazapetine have effectively demonstrated the competitive nature of azapetine's interaction with alpha-adrenoceptors. It was shown that various alpha-adrenergic blockers could inhibit the specific binding of [3H]dihydroazapetine in a dose-dependent manner. plos.orgdntb.gov.uanih.gov The correlation between the ability of these compounds to inhibit the binding of [3H]dihydroazapetine and their known potencies as alpha-adrenoceptor antagonists in intact tissues was found to be high (r=0.84), validating that the binding site of [3H]dihydroazapetine is indeed the alpha-adrenoceptor. plos.orgdntb.gov.ua

The following table summarizes the findings from competitive binding studies, showing the inhibition of [3H]dihydroazapetine binding by various alpha-adrenergic agonists and antagonists. The K_D values represent the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand.

| Competing Ligand | Class | K_D (M) |

| Phentolamine | Antagonist | 1.0 x 10⁻⁸ |

| Dibenamine | Antagonist | 2.5 x 10⁻⁸ |

| Piperoxan | Antagonist | 2.5 x 10⁻⁷ |

| Tolazoline | Antagonist | 2.5 x 10⁻⁷ |

| Phenoxybenzamine | Antagonist | 4.0 x 10⁻⁷ |

| Oxymetazoline | Agonist | 3.0 x 10⁻⁸ |

| Naphazoline | Agonist | 1.0 x 10⁻⁷ |

| Clonidine | Agonist | 1.0 x 10⁻⁷ |

| Tetryzoline | Agonist | 1.0 x 10⁻⁷ |

Data extracted from Ruffolo et al., 1976. dntb.gov.ua

Scintillation Proximity Assay (SPA) is a homogeneous radioligand binding assay technology that does not require a separation step to distinguish bound from free radioligand. researchgate.net In SPA, the receptor is immobilized onto a scintillant-impregnated bead. When a radiolabeled ligand binds to the receptor, it is brought into close enough proximity to the bead for the emitted radiation (e.g., beta particles) to stimulate the scintillant, producing light that can be detected. biorxiv.orgnmdpharma.com Unbound radioligand in the solution is too far away to cause a signal. nmdpharma.com

This methodology is well-suited for high-throughput screening and for studying the kinetics of ligand-receptor interactions in real-time. researchgate.netunivr.itnih.gov While SPA is a powerful tool for receptor pharmacology, there are no specific studies in the reviewed literature that have employed this technique to investigate the binding of this compound to adrenergic receptors. However, the principles of SPA make it a potentially valuable method for future detailed kinetic analyses of azapetine and other adrenergic ligands, offering advantages in terms of speed, simplicity, and the ability to monitor binding events continuously. researchgate.net

The rates of association and dissociation of a ligand are governed by the specific molecular interactions between the ligand and the receptor. These interactions can include hydrogen bonds, ionic bonds, van der Waals forces, and hydrophobic interactions. nih.gov For adrenergic receptors, key amino acid residues within the transmembrane domains form the binding pocket and are critical for ligand recognition and binding. For instance, a conserved aspartate residue in transmembrane helix 3 (Asp3.32) is crucial for anchoring the protonated amine group common to catecholamine agonists and many antagonists. nih.gov

While detailed molecular modeling studies specifically for this compound are scarce, the general principles of ligand binding to adrenergic receptors can be applied. Azapetine, a dibenzazepine (B1670418) derivative, possesses a complex three-dimensional structure that would interact with the hydrophobic pocket of the alpha-adrenoceptor. The specific orientation and the contacts it makes with amino acid residues within this pocket would determine its binding affinity and kinetics. The rate of association (k_on) is influenced by factors such as the ligand's ability to navigate the extracellular vestibule of the receptor and form initial contacts, while the dissociation rate (k_off) is determined by the energy required to break the established bonds within the binding pocket. nih.gov Future molecular dynamics simulations could provide a more precise understanding of the specific interactions that govern the binding kinetics of this compound. pnas.orgunivr.it

Electropharmacological Analyses of Neuromuscular Transmission

Electropharmacology involves studying the effects of drugs on the electrical properties of cells and tissues. In the context of neuromuscular transmission, this typically involves measuring parameters such as membrane potentials and junction potentials.

Studies on the guinea-pig vas deferens have provided insights into the effects of azapetine on sympathetic neuromuscular transmission. In this tissue, stimulation of sympathetic nerves evokes excitatory junction potentials (e.j.p.s), which are a result of the release of a neurotransmitter (believed to be ATP) that acts on postjunctional receptors.

Research has shown that alpha-adrenoceptor antagonists, including azapetine, enhance the excitatory junction potential in the guinea-pig vas deferens. This effect is consistent with the blockade of prejunctional alpha-2 adrenoceptors, which normally act to inhibit neurotransmitter release. By blocking these autoreceptors, azapetine increases the release of the neurotransmitter, leading to a larger e.j.p. This finding supports the presence of presynaptic alpha-adrenoceptors on the sympathetic nerves innervating this tissue.

Pharmacological Classification Within Peripheral Vasodilators

Based on its mechanism of action, this compound is classified as a peripheral vasodilator. youtube.com This broad category encompasses drugs that improve blood flow to the extremities by dilating peripheral blood vessels. cvpharmacology.com

Within this class, azapetine is more specifically categorized as an alpha-adrenoceptor antagonist, or an alpha-blocker. nih.govcvpharmacology.com This distinguishes it from other peripheral vasodilators that may act through different mechanisms, such as direct action on vascular smooth muscle or interference with other signaling pathways. cvpharmacology.com Its role as a competitive antagonist of alpha-1 adrenergic receptors firmly places it within this pharmacological subgroup.

Structure Activity Relationship Sar Studies of Azapetine Phosphate

Structural Modifications and Pharmacological Activity Assessment

Research into the SAR of azapetine (B85885) has often involved the synthesis and evaluation of analogs where specific parts of the molecule are altered. Key areas of modification include the substituent on the azepine nitrogen and the tricyclic ring system itself.

A pivotal study compared the α-adrenolytic activities of azapetine with its N-methyl analog and related compounds. The activity was assessed by measuring the pA₂ values against norepinephrine-induced contractions in isolated rat vas deferens, a standard method for quantifying antagonist potency. The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. researchgate.net

The findings from this comparative analysis are detailed below:

Effect of N-Substituent: Replacing the N-allyl group of azapetine with a smaller N-methyl group (DA-VII-Me) resulted in a decrease in α-adrenolytic activity. This suggests that the size and nature of the substituent on the nitrogen atom are important for optimal interaction with the adrenergic receptor. researchgate.net

Effect of Ring Structure: The study also examined dibenzazocine analogs, which feature an eight-membered central ring instead of azapetine's seven-membered ring. The N-allyl dibenzazocine analog (DA-VIII-allyl) demonstrated higher potency than azapetine, indicating that expanding the central ring can enhance antagonist activity. researchgate.net

Receptor Selectivity: Further investigation revealed that these azapetine analogs are more selective for blocking α₁-adrenoceptors than α₂-adrenoceptors. researchgate.net This selectivity is a crucial aspect of their pharmacological profile, as the different alpha-receptor subtypes mediate distinct physiological effects. nih.gov

| Compound | Core Structure | N-Substituent | α-Adrenolytic Activity (pA₂ value) on Rat Vas Deferens researchgate.net |

|---|---|---|---|

| Azapetine (DA-VII-allyl) | Dibenzazepine (B1670418) | Allyl | 6.61 |

| N-Methyl Azapetine (DA-VII-Me) | Dibenzazepine | Methyl | 7.76 |

| DA-VIII-allyl | Dibenzazocine | Allyl | 7.76 |

| DA-VIII-Me | Dibenzazocine | Methyl | 7.32 |

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For α-adrenergic antagonists like azapetine, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. mdpi.comresearchgate.net

While specific QSAR models for azapetine phosphate (B84403) are not extensively published, the principles can be understood from studies on the broader class of α₁-antagonists. nih.govrsc.org These studies typically proceed as follows:

Data Set Preparation: A series of structurally related compounds (e.g., dibenzazepine derivatives) with experimentally determined biological activities (like pA₂ or IC₅₀ values) is compiled. mdpi.com

Molecular Alignment: The molecules are computationally superimposed based on a common structural feature or a pharmacophore model. researchgate.net

Descriptor Calculation: CoMFA calculates steric and electrostatic fields around each molecule, while CoMSIA calculates additional descriptors for hydrophobicity, hydrogen bond donors, and acceptors. mdpi.com

Model Generation: Statistical methods are used to generate a mathematical equation that correlates the variations in the descriptor fields with the variations in biological activity.

The resulting QSAR models are validated using statistical metrics to ensure their robustness and predictive power. mdpi.comresearchgate.net These models can then be visualized as 3D contour maps, highlighting regions where modifications to the molecule would likely increase or decrease its potency. For instance, a map might indicate that adding a bulky group in one region (favorable steric interaction) or an electronegative group in another (favorable electrostatic interaction) would enhance antagonist activity.

| QSAR Parameter | Description | Significance |

|---|---|---|

| q² (or r²cv) | Cross-validated correlation coefficient. A measure of the internal predictive ability of the model. | A q² value > 0.5 is generally considered indicative of a good, predictive model. mdpi.comresearchgate.net |

| r² | Non-cross-validated correlation coefficient. A measure of how well the model fits the training set data. | High r² values (close to 1.0) indicate a good fit, but can sometimes result from overfitting the data. researchgate.net |

| r²pred | Predictive correlation coefficient for an external test set. A measure of the model's ability to predict the activity of new, un-tested compounds. | Considered the most stringent test of a QSAR model's predictive power. mdpi.com |

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov These studies are crucial for understanding the molecular basis of azapetine's antagonist activity at a three-dimensional level, even in the absence of an experimental crystal structure of the ligand-receptor complex.

The process for modeling the interaction of azapetine with an α-adrenergic receptor would involve:

Receptor Homology Modeling: Since the experimental 3D structures of many G-protein coupled receptors (GPCRs) like the α-adrenergic receptors are difficult to obtain, a homology model is often built using the known structure of a related protein as a template. nih.gov

Ligand Preparation: The 3D structure of azapetine is generated and its energy is minimized to find its most stable conformation.

Molecular Docking: A docking algorithm places the azapetine molecule into the defined binding site of the receptor model. It systematically samples different orientations and conformations of the ligand within the binding pocket. sci-hub.se

Scoring and Analysis: The resulting poses are "scored" based on calculated binding energies, which estimate the affinity of the ligand for the receptor. researchgate.net The best-scoring poses are then analyzed to identify key intermolecular interactions, such as:

Hydrophobic Interactions: Between the aromatic rings of the dibenzazepine core and nonpolar amino acid residues in the binding pocket.

Pi-Stacking: Potential interactions between the phenyl rings of azapetine and aromatic residues like phenylalanine or tyrosine.

These models provide a structural hypothesis for the observed SAR. For example, docking studies could explain why the N-allyl group provides better activity than the N-methyl group by showing it fits into a specific hydrophobic pocket within the receptor. researchgate.net

Principles of Rational Drug Design Based on SAR

The collective insights from SAR, QSAR, and molecular modeling studies form the foundation for the rational design of new chemical entities with improved pharmacological profiles. The goal is to design molecules with enhanced potency, greater receptor subtype selectivity, and better pharmacokinetic properties.

Based on the SAR of azapetine, several principles for rational drug design can be established:

Optimization of the N-Substituent: The data indicates that the N-substituent is a key determinant of activity. researchgate.net A medicinal chemist could systematically synthesize a series of analogs with different alkyl or aralkyl groups at this position to find the optimal size, shape, and hydrophobicity for receptor interaction.

Modification of the Tricyclic Core: The finding that a dibenzazocine ring enhances potency suggests that the geometry of the tricyclic system is important. researchgate.net Rational design could explore other ring systems or introduce substituents onto the aromatic rings to probe for additional favorable interactions, guided by QSAR contour maps and docking models.

Enhancing Selectivity: By comparing the docking poses of azapetine in homology models of α₁ and α₂ receptors, subtle differences in the binding pockets can be identified. New analogs can then be designed to exploit these differences, for example, by introducing a functional group that can form a specific hydrogen bond present in the α₁ subtype but not in the α₂ subtype, thereby increasing selectivity.

Role of the Phosphate Group: The phosphate salt form of azapetine primarily influences its physicochemical properties, such as solubility. In drug design, different salt forms or even phosphate prodrug strategies can be employed to optimize a drug candidate's formulation and bioavailability without altering the core pharmacophore that interacts with the receptor. rsc.org

By integrating these computational and experimental strategies, researchers can move beyond trial-and-error and systematically design improved α-adrenergic antagonists based on the azapetine scaffold.

Preclinical Investigations and Experimental Models

In Vitro Research Methodologies

In vitro studies have been fundamental in characterizing the direct effects of Azapetine (B85885) phosphate (B84403) at the molecular and tissue levels, providing a foundational understanding of its pharmacodynamics.

Cellular assays have been instrumental in identifying and quantifying the interaction of Azapetine with its molecular targets. The primary mechanism of action identified for Azapetine is as an antagonist of adrenergic receptors. nih.gov Receptor binding assays using membrane preparations have established its affinity for both alpha-1 and alpha-2 adrenergic receptor subtypes.

Specific inhibitory potency has been determined through these assays, revealing the concentration of the compound required to inhibit 50% of receptor activity (IC₅₀). These studies indicate that Azapetine acts as an inhibitor at both alpha-1 and alpha-2 adrenergic receptors. nih.govinchem.org

Below is a table summarizing the receptor binding affinity of Azapetine.

| Receptor Subtype | IC₅₀ Value (μM) | Description |

| Alpha-1 Adrenergic Receptor | 6.69 | Indicates the inhibitory potency of Azapetine at this receptor subtype. nih.govinchem.org |

| Alpha-2 Adrenergic Receptor | 5.89 | Indicates the inhibitory potency of Azapetine at this receptor subtype. nih.govinchem.org |

This table presents the half-maximal inhibitory concentration (IC₅₀) values of Azapetine for alpha-1 and alpha-2 adrenergic receptors, demonstrating its activity as an antagonist at these sites.

To understand the functional consequences of receptor binding, researchers have employed isolated tissue preparations. These ex vivo models allow for the examination of the compound's effect on tissue contractility and response to nerve stimulation. Studies have utilized various smooth muscle tissues, including the rat vas deferens and the isolated rat ureter. medicine.dp.ua

In preparations of the rat vas deferens, the ability of Azapetine to antagonize contractions induced by alpha-adrenoceptor agonists has been a key area of investigation. The potency of antagonists in these isolated tissues is often compared to their binding affinity determined in cellular assays. scielo.br Research has also been conducted on the effect of Azapetine phosphate on the isolated rat ureter preparation, providing insights into its influence on urinary tract smooth muscle. medicine.dp.ua

Investigations into the metabolic fate of Azapetine have been conducted using subcellular fractions from mammalian tissues in a cell-free environment. A key study explored the biotransformation of Azapetine in rat and rabbit hepatic subcellular fractions, including the 9000g supernatant, microsomes, and cytosol. nih.gov

This research demonstrated that Azapetine is metabolized into a lactam derivative, Oxazapetine (B12719689). The study elucidated a two-step metabolic pathway:

Initial microsomal enzymatic oxidation of Azapetine to an intermediate, Dehydroazapetine, a process dependent on the presence of NADPH. nih.gov

Subsequent oxidation of Dehydroazapetine to the final metabolite, Oxazapetine, by a soluble enzyme found in the cytosol. nih.gov

The production of Oxazapetine from Azapetine required the combination of both microsomes and cytosol, highlighting the involvement of enzymes from different cellular compartments. nih.gov

The table below summarizes the findings from the biotransformation study.

| Subcellular Fraction | Substrate | Metabolite Produced | Cofactor Requirement |

| Washed Rabbit Microsomes | Azapetine | Dehydroazapetine | NADPH |

| Rabbit Cytosol | Dehydroazapetine | Oxazapetine | Not specified |

| Combined Microsomes & Cytosol | Azapetine | Oxazapetine | NADPH |

This table outlines the enzymatic conversion of Azapetine in different liver subcellular fractions, detailing the intermediate and final metabolites and the necessary cofactors.

In Vivo Animal Models for Pharmacological Evaluation

Rats and rabbits have been the primary mammalian models used in the preclinical evaluation of Azapetine, particularly for metabolic studies. nih.gov Research involving the administration of the compound to these animals has been crucial for understanding its biotransformation under physiological conditions. For instance, in vivo findings corroborate the in vitro data that Azapetine is metabolized in the liver. nih.gov

While extensive studies on the systemic pharmacodynamic effects of this compound are not widely detailed in recent literature, the use of rat models for studying absorption, distribution, metabolism, and excretion (ADME) is a standard approach in pharmacology for related compounds. inchem.org For example, the related butyrophenone (B1668137) neuroleptic, Azaperone (B1665921), has been studied in rats to determine its distribution and excretion profile. inchem.org Such studies provide a framework for how Azapetine's systemic properties might be evaluated.

The use of non-mammalian models such as zebrafish (Danio rerio), fruit flies (Drosophila melanogaster), and nematodes (Caenorhabditis elegans) has become increasingly common in early-stage drug discovery and toxicological screening. nih.govnih.gov These models offer advantages in terms of speed, cost, and the ability to perform large-scale genetic and chemical screens. nih.gov However, based on available scientific literature, there is no documented research specifically employing non-mammalian models for the pharmacological evaluation of this compound.

Assessment of Physiological Parameters in Experimental Animal Models

Preclinical studies in various animal models have been instrumental in delineating the physiological effects of this compound, primarily confirming its role as a potent adrenergic blocking agent. The compound's chief pharmacological actions are related to peripheral vasodilation. msdvetmanual.com

In experimental settings, administration of azapetine leads to a direct vasodilating effect on the smooth muscle walls of small blood vessels. msdvetmanual.com This action results in several measurable physiological changes, including increases in peripheral blood flow and a discernible rise in skin temperature. msdvetmanual.com For instance, in studies involving rats, the administration of this compound was associated with a significant drop in skin temperature, demonstrating its potent effect on peripheral circulation. biorxiv.org Furthermore, investigations have consistently recorded moderate decreases in blood pressure following the administration of the compound in animal subjects. msdvetmanual.com

Beyond its systemic vascular effects, azapetine has been shown to influence smooth muscle activity in specific organs. In in vitro studies using isolated rat ureter preparations, this compound demonstrated an effect on muscle contraction, highlighting its interaction with adrenergic receptors in smooth muscle tissue. nih.gov These findings underscore the compound's broad impact on sympathetically controlled physiological parameters.

Histopathological and Morphological Assessments in Animal Studies

A review of available scientific literature does not yield specific studies focused on the detailed histopathological or morphological assessments of tissues following the administration of this compound in animal models. While its physiological and pharmacological effects are documented, dedicated research examining potential microscopic changes, cellular damage, or morphological alterations in organs and tissues resulting from exposure to this compound is not readily found in published preclinical investigations.

Development and Validation of Animal Models for Specific Research Questions

While literature describes the effects of this compound in standard animal models (e.g., rats, rabbits) to assess its fundamental pharmacological properties, specific publications detailing the development and validation of animal models for research questions tailored to azapetine are limited. msdvetmanual.commedkoo.com However, based on its established vasodilatory and adrenergic blocking actions, the compound is considered relevant for experimental models of peripheral vascular diseases where vasospasm is a primary component. msdvetmanual.com Such models would theoretically include those designed to mimic conditions like Raynaud's syndrome, acrocyanosis, or sequelae of frostbite, allowing for the investigation of azapetine's therapeutic potential in reversing vasospasm-induced ischemia. msdvetmanual.com

Pharmacokinetic and Biodistribution Studies in Preclinical Settings

Pharmacokinetic studies of this compound in preclinical animal models have provided foundational insights into its metabolic fate. The metabolism of azapetine has been investigated in liver fractions from both rats and rabbits, revealing key biotransformation pathways.

The primary metabolic process identified is the oxidation of the seven-membered heterocyclic ring. This biotransformation results in the formation of a lactam, identified as oxazapetine (2,3,4,5-tetrahydro-1H- biorxiv.orgbenzazepino[6,5,4-def] biorxiv.orgbenzodiazepin-2-one). medkoo.com This metabolite is the principal product of azapetine's hepatic metabolism observed in these models. medkoo.com The formation of oxazapetine was found to be dependent on NADPH, indicating the involvement of the cytochrome P-450 enzyme system.

Regarding excretion, early investigations indicated that azapetine is eliminated from the body rapidly, with the primary route of excretion being the urine. msdvetmanual.com

Metabolism of Azapetine in Animal Liver Fractions

| Animal Model | Tissue Fraction | Primary Metabolite | Metabolic Pathway | Cofactor Dependency | Reference |

|---|---|---|---|---|---|

| Rat | Liver Microsomes | Oxazapetine | Oxidation | NADPH | medkoo.com |

| Rabbit | Liver Microsomes | Oxazapetine | Oxidation | NADPH | medkoo.com |

Information on the specific tissue localization and elimination profiles of this compound is primarily qualitative. Following administration, the drug is understood to be distributed to various tissues. Early reports suggest that the brain appears to retain the compound for a longer duration compared to other tissues, although quantitative data detailing the concentration in different organs is not extensively available. msdvetmanual.com This observation points to the potential for the compound to cross the blood-brain barrier.

The elimination of azapetine is characterized as rapid. msdvetmanual.com The predominant elimination pathway is through renal excretion, with the compound and its metabolites being cleared from the body chiefly via the urine. msdvetmanual.com

Metabolism and Biotransformation Pathways

Hepatic Metabolism and Metabolite Identification

The liver is the principal site for the metabolism of azapetine (B85885). msdmanuals.com In vitro studies using rat and rabbit hepatic subcellular fractions have been instrumental in elucidating the metabolic fate of this compound. The primary biotransformation pathway involves the conversion of azapetine into a lactam metabolite. nih.gov

Research has shown that the biotransformation of azapetine (I) into its lactam metabolite, oxazapetine (B12719689) (II), is a multi-step process. nih.gov An intermediate metabolite, dehydrozapetine (III), has been identified. nih.gov The initial step is the oxidation of azapetine to dehydrozapetine, which is then further oxidized to form the stable lactam, oxazapetine. nih.gov This conversion has been observed in incubation mixtures containing the 9000g supernatant fraction or a combination of microsomes and cytosol from rat and rabbit livers. nih.gov

Table 1: Identified Metabolites of Azapetine

| Parent Compound | Intermediate Metabolite | Final Metabolite | Study Model |

|---|---|---|---|

| Azapetine | Dehydrozapetine | Oxazapetine | Rat and Rabbit Hepatic Subcellular Fractions |

Glucuronide Conjugation and Excretion Pathways

Following Phase I metabolism, which introduces or exposes functional groups, drug metabolites often undergo Phase II conjugation reactions to increase their water solubility and facilitate their removal from the body. openaccessjournals.comresearchgate.net Glucuronidation is the most common Phase II reaction, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. openaccessjournals.comcriver.comnih.gov This process involves attaching glucuronic acid to the metabolite, creating a more polar conjugate that can be readily excreted. criver.comnih.gov

While specific studies on the glucuronidation of azapetine metabolites are not extensively detailed in the available research, this pathway is a principal mechanism for the clearance of many drugs and their metabolites. criver.commdpi.com Metabolites of the related compound azaperone (B1665921) are known to undergo glucuronide conjugation before being excreted, primarily in the urine. europa.euresearchgate.net Given the formation of metabolites like oxazapetine, it is plausible that these undergo glucuronidation. The resulting glucuronide conjugates would be more hydrophilic, enhancing their elimination from the body via renal and biliary pathways. nih.govfrontiersin.org The primary routes of drug excretion are through urine and bile. msdmanuals.com

Enzymatic Systems Involved in Biotransformation

The biotransformation of azapetine to oxazapetine involves a coordinated effort between different enzymatic systems located within liver cells. nih.gov The process is dependent on the presence of Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH). nih.gov

The initial oxidation of azapetine to the intermediate dehydrozapetine is catalyzed by a microsomal enzyme. nih.gov This, along with the requirement for NADPH, strongly points to the involvement of the cytochrome P450 (CYP) monooxygenase system. msdmanuals.comnih.govpharmacologyeducation.org CYP enzymes are a major family of Phase I drug-metabolizing enzymes located in the endoplasmic reticulum of liver cells. msdmanuals.comopenaccessjournals.com

The subsequent oxidation of dehydrozapetine to the final lactam metabolite, oxazapetine, is carried out by a soluble enzyme found in the cytosol. nih.gov This distinct localization indicates that at least two different enzyme systems are required to complete the biotransformation of azapetine. nih.gov

Table 2: Enzymatic Systems in Azapetine Biotransformation

| Metabolic Step | Enzyme Location | Probable Enzyme System | Cofactor |

|---|---|---|---|

| Azapetine → Dehydrozapetine | Microsomal | Cytochrome P450 (CYP) | NADPH |

| Dehydrozapetine → Oxazapetine | Cytosolic | Soluble Oxidase | Not specified |

Electrochemical Behavior and Oxidation Studies

Direct electrochemical studies specifically on azapetine phosphate are limited in the reviewed literature. However, research on structurally related compounds can provide insights into its potential electrochemical properties. Benzazepine derivatives, the structural class to which azapetine belongs, have been the subject of electrochemical research, often focusing on their synthesis via electrocatalytic or electrochemical oxidative radical cyclization reactions. rsc.orgrsc.orgsioc-journal.cn

Studies on the related butyrophenone (B1668137), azaperone, have investigated its electrochemical oxidation behavior using cyclic and differential pulse voltammetry. researchgate.netresearchgate.net These studies indicated an irreversible electro-oxidation process for azaperone in a phosphate buffer solution, with a peak potential of 0.78 V. researchgate.net Another study using a modified glassy carbon electrode found an irreversible oxidation peak for azaperone at 0.82 V. dntb.gov.ua These findings suggest that the azapetine molecule would also likely undergo irreversible oxidation under similar electrochemical conditions, although the specific potentials and mechanisms would need to be determined experimentally. Such studies are crucial for understanding the oxidative degradation pathways of the drug. rsc.orgrsc.org

Compound Names Table

Synthesis and Manufacturing Methodologies

Chemical Synthesis Routes for Azapetine (B85885) Phosphate (B84403)

The creation of the azapetine molecule, specifically its dibenz[c,e]azepine core, can be approached through several distinct synthetic pathways. Azapetine is the N-allyl derivative of 6,7-dihydro-5H-dibenz[c,e]azepine. nih.gov The final step in producing azapetine phosphate involves reacting the synthesized azapetine base with phosphoric acid.

One of the most established routes begins with diphenic anhydride (B1165640) . tandfonline.com

N-Alkylation: Diphenic anhydride is first reacted with an appropriate amine. For the direct precursor to azapetine, this would involve allylamine. The reaction with an alkylamine in refluxing chloroform (B151607) produces an intermediate diphenamic acid, which is then treated with acetic acid and sodium acetate (B1210297) to yield the N-alkyldiphenimide. tandfonline.com

Reduction: The resulting N-alkyldiphenimide undergoes reduction to form the final cyclic amine. Early methods utilized lithium aluminum hydride (LiAlH₄) for this step, but this often resulted in poor yields due to side reactions like C-N bond cleavage. tandfonline.com A significant improvement involves the use of borane-tetrahydrofuran (B86392) (BH₃·THF), which provides much higher yields. tandfonline.comtandfonline.com

A second classical approach is the Pschorr cyclization . This intramolecular cyclization method has been used for synthesizing the dibenz[c,e]azepine skeleton. publish.csiro.au

Precursor Synthesis: The synthesis starts with the preparation of an N-mesyl-dibenzylamine derivative, specifically 2-amino-N-mesyldibenzylamine. publish.csiro.au

Diazotization and Cyclization: The amino group is converted into a diazonium salt. The subsequent copper-catalyzed decomposition of this salt induces an intramolecular aryl-aryl bond formation, leading to the cyclization that forms the 6-mesyl-6,7-dihydro-5H-dibenz[c,e]azepine ring system. publish.csiro.au The N-allyl group can be introduced in subsequent steps after deprotection.

A more contemporary strategy employs modern cross-coupling reactions. researchgate.net

Suzuki-Miyaura Coupling: This route involves the Suzuki-Miyaura coupling of 2-bromobenzyl azide (B81097) with 2-(methoxycarbonyl)phenylboronic acid. This key step constructs the biaryl backbone necessary for the azepine ring. researchgate.net

Intramolecular Cyclization: Following the coupling, the azepine ring is formed through either a stepwise process involving a Staudinger reaction and subsequent lactam formation or a one-pot hydrogenation combined with base-mediated intramolecular lactamization to yield 6,7-dihydro-5H-dibenz[c,e]azepin-5-one. researchgate.net This lactam can then be reduced and alkylated to produce azapetine.

Table 1: Overview of Selected Synthetic Routes for the Dibenz[c,e]azepine Core

| Synthetic Route | Key Starting Materials | Core Reaction Type | Intermediate/Product |

|---|---|---|---|

| From Diphenic Anhydride | Diphenic anhydride, Alkylamine | Imide formation and Reduction | N-Alkyldiphenimide, 6-Alkyl-6,7-dihydro-5H-dibenz[c,e]azepine tandfonline.com |

| Pschorr Cyclization | N-mesyl-dibenzylamines | Intramolecular Arylation | 6-mesyl-6,7-dihydro-5H-dibenz[c,e]azepine publish.csiro.au |

| Suzuki-Miyaura Coupling Strategy | 2-bromobenzyl azide, 2-(methoxycarbonyl)phenylboronic acid | Cross-coupling and Lactamization | 6,7-Dihydro-5H-dibenz[c,e]azepin-5-one researchgate.net |

Advanced Synthetic Techniques and Reaction Optimization

Efforts to improve the synthesis of dibenz[c,e]azepines like azapetine have focused on increasing efficiency, yield, and stereochemical control.

Table 2: Comparison of Reducing Agents in the Synthesis of 6,7-Dihydro-5H-dibenz[c,e]azepine (3a)

| Reducing Agent | Reported Yield | Reference |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 29% | tandfonline.com |

| Borane-Tetrahydrofuran (BH₃·THF) | 84% | tandfonline.com |

More recent advancements have introduced asymmetric synthesis to produce specific stereoisomers of dibenz[c,e]azepine derivatives. Chiral versions of these compounds are valuable as ligands and for studying biological activity.

Iridium-Catalyzed Asymmetric Reductive Amination (ARA): An unprecedented Ir-catalyzed intramolecular ARA of bridged biaryl compounds has been developed to obtain enantioenriched dibenz[c,e]azepines with excellent control, achieving up to 97% enantiomeric excess (ee). rsc.org

Ruthenium-Catalyzed Asymmetric Hydrogenation: Another efficient method uses chiral cationic Ruthenium-diamine catalysts for the asymmetric hydrogenation of dibenzo[c,e]azepines, yielding a range of seven-membered cyclic amines with moderate to excellent enantioselectivity. nih.gov The choice of the catalyst's counteranion was found to be critical for achieving high levels of chiral induction. nih.gov

Considerations for Chemical Scale-Up in Research

Transitioning the synthesis of a compound like this compound from a laboratory research setting to a larger, pilot, or commercial scale introduces a new set of challenges that must be addressed. crbgroup.com

Process Development and Optimization: A laboratory procedure that works on a gram scale may not be directly transferable to kilogram or larger scales. The process must be robust, reproducible, and efficient. aurigeneservices.com This involves optimizing reaction conditions (temperature, pressure, concentration), minimizing the number of steps, and selecting reagents that are cost-effective and suitable for large-scale use. minakem.com

Safety and Hazard Management: The hazards associated with the synthesis become more acute at a larger scale. crbgroup.com For instance, the use of highly reactive and flammable reagents like borane-tetrahydrofuran or lithium aluminum hydride requires specialized equipment and handling procedures to manage risks of fire or explosion. The upstream processes involving flammable solvents are often the most hazardous part of manufacturing. crbgroup.com

Quality Control and cGMP: For pharmaceutical applications, scaling up requires adherence to current Good Manufacturing Practices (cGMP). aurigeneservices.com This involves stringent quality control of raw materials, intermediates, and the final active pharmaceutical ingredient (API). Analytical methods must be validated to ensure the purity, identity, and stability of this compound. drugfuture.com Factors such as polymorphism and particle size distribution, which can affect the final product's properties, must be carefully controlled. minakem.com

Supply Chain and Equipment: Securing a reliable supply of starting materials and intermediates is crucial. thermofisher.com Furthermore, the equipment used for large-scale synthesis, such as reactors, filtration units, and dryers, must be appropriate for the chemical process and scale of production. The facility itself must be designed to handle the specific hazards and meet regulatory codes for high-hazard occupancy if large quantities of flammable chemicals are used. crbgroup.com

Advanced Analytical Methodologies in Azapetine Phosphate Research

Chromatographic Techniques (HPLC, GC) for Compound Analysis

Chromatographic techniques are central to the separation, identification, and quantification of pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used chromatographic methods in pharmaceutical analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile. For the analysis of dibenzazepine (B1670418) derivatives, which are structurally related to azapetine (B85885) phosphate (B84403), reversed-phase HPLC is a common approach.

A typical HPLC method for a dibenzazepine derivative would involve a C18 column, which provides a nonpolar stationary phase. The mobile phase is generally a mixture of an aqueous buffer (like phosphate buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is often achieved using a UV detector, as the aromatic rings in the dibenzazepine structure absorb UV light. A chiral HPLC-UV method has been successfully developed for the simultaneous quantification of several dibenzazepine derivatives, including carbamazepine (B1668303) and its metabolites, in biological matrices like mouse plasma and brain homogenate. nih.gov

Below is a hypothetical data table illustrating typical parameters for an HPLC analysis of a dibenzazepine compound, which could be adapted for azapetine phosphate.

| Parameter | Value |

| Column | C18 (e.g., LiChroCART 250-4) |

| Mobile Phase | Water:Methanol (88:12, v/v) |

| Flow Rate | 0.9 mL/min |

| Detector | UV at 235 nm |

| Injection Volume | 20 µL |

| Temperature | Ambient |

Gas Chromatography (GC)

Gas chromatography is another powerful separation technique, particularly suited for volatile and thermally stable compounds. For less volatile compounds, derivatization may be necessary to increase their volatility. In the context of tricyclic antidepressants, which share a structural framework with this compound, GC has been a historically important and recently revitalized analytical tool. mdpi.comencyclopedia.pub

In a typical GC analysis of tricyclic compounds, a capillary column with a nonpolar stationary phase, such as a DB-5MS, is used. encyclopedia.pub The carrier gas is usually an inert gas like helium or nitrogen. Detection can be achieved using a variety of detectors, with the nitrogen-phosphorus detector (NPD) being particularly sensitive for nitrogen-containing compounds like this compound, or a mass spectrometer (GC-MS).

The following table provides an example of GC parameters that could be used for the analysis of tricyclic compounds and potentially adapted for this compound. encyclopedia.pub

| Parameter | Value |

| Column | DB-5MS (30 m x 0.25 mm i.d., 0.5 µm) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 150°C, ramp to 280°C |

| Detector | Mass Spectrometer (MS) |

Mass Spectrometry (MS) and LC-MS/MS Applications in Research

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and specific, making it invaluable for structural elucidation and quantification. When coupled with a separation technique like liquid chromatography (LC-MS/MS), it becomes a powerful tool for analyzing complex mixtures and trace amounts of compounds in biological matrices.

For a compound like this compound, electrospray ionization (ESI) would likely be the preferred ionization method in an LC-MS/MS system, as it is a soft ionization technique suitable for polar and medium-polarity molecules. In the mass spectrometer, the protonated molecule [M+H]+ would be selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions would be monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity for quantitative analysis.

The fragmentation pattern is crucial for structural confirmation. For dibenzazepine derivatives, characteristic fragmentation pathways often involve the cleavage of the side chain and fragmentation of the tricyclic ring system. For example, in the analysis of carbamazepine, the transition of the protonated molecular ion at m/z 237.05 to the product ion at m/z 194.09 is often monitored. researchgate.net

A hypothetical LC-MS/MS method for this compound could be developed based on methods for similar cyclic amine compounds.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M+H]+ | To be determined for Azapetine |

| Product Ions | To be determined from fragmentation studies |

| Collision Gas | Argon |

| Collision Energy | Optimized for specific transitions |

Voltammetric Studies for Electrochemical Characterization

Voltammetry encompasses a group of electroanalytical methods in which information about an analyte is obtained by measuring the current as a function of applied potential. These techniques are useful for studying the redox properties of a molecule and for quantitative analysis. The electrochemical behavior of tricyclic antidepressants has been studied using various voltammetric techniques at different types of electrodes. rsc.orgmdpi.com

Given the presence of electroactive functional groups in the this compound structure, such as the amine and the aromatic system, it is expected to be electrochemically active. Cyclic voltammetry (CV) could be employed to investigate its oxidation and reduction potentials. For quantitative purposes, more sensitive techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV) would be more suitable. These methods can offer low detection limits, sometimes in the nanomolar range for similar compounds. nih.gov

A study on the electrochemical behavior of tricyclic antidepressants at a glassy carbon electrode provides a basis for how this compound could be analyzed. nih.gov The oxidation of the amine moiety would likely be the primary electrochemical reaction observed.

The following table outlines potential parameters for a voltammetric analysis of a tricyclic compound.

| Parameter | Value |

| Working Electrode | Glassy Carbon Electrode |

| Reference Electrode | Ag/AgCl |

| Auxiliary Electrode | Platinum Wire |

| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) |

| Technique | Differential Pulse Voltammetry (DPV) |

| Potential Range | 0.0 V to +1.2 V |

Development of Immunoassay Methods for Research Quantitation

Immunoassays are highly specific and sensitive analytical methods based on the principle of antigen-antibody binding. For small molecules like this compound, a competitive immunoassay format is typically employed. In this format, a known amount of labeled azapetine (the tracer) competes with the unlabeled azapetine in the sample for a limited number of antibody binding sites. The amount of bound tracer is inversely proportional to the concentration of azapetine in the sample.

The development of an immunoassay for this compound would first require the synthesis of an immunogen. This is achieved by conjugating azapetine to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to elicit an immune response and produce specific antibodies. Subsequently, a labeled form of azapetine would be needed for detection, often using an enzyme label (for an enzyme-linked immunosorbent assay, ELISA) or a fluorescent label.

While specific immunoassays for this compound are not readily found in the literature, the general principles for developing such assays for small molecules are well-established. nih.govresearchgate.net The sensitivity of these assays can be very high, often reaching the picogram per milliliter range.

A hypothetical competitive ELISA for this compound would involve the following key steps:

Coating a microtiter plate with antibodies specific to azapetine.

Adding the sample containing unknown amounts of azapetine, along with a fixed amount of enzyme-labeled azapetine.

Incubating to allow for competitive binding.

Washing to remove unbound components.

Adding a substrate that produces a measurable signal (e.g., color) when acted upon by the enzyme.

Measuring the signal, which is inversely related to the concentration of azapetine in the sample.

Emerging Research Directions and Future Perspectives

Exploration of Unidentified Pharmacological Targets

The concept of polypharmacology, where a single drug interacts with multiple targets, is a growing area of interest in drug discovery. physio-pedia.com While azapetine (B85885) is primarily known for its alpha-adrenergic antagonism, its complete target profile may be more complex. Future research is likely to focus on identifying and validating novel pharmacological targets for azapetine phosphate (B84403), which could unveil new therapeutic applications.

One avenue of exploration is the investigation of its effects on other G-protein coupled receptors (GPCRs) beyond the adrenergic family. Given the structural similarities among GPCRs, it is plausible that azapetine may exhibit affinity for other receptors, potentially leading to unforeseen physiological effects. cuny.edu Furthermore, the benzazepine scaffold, which forms the core of azapetine, is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, including dopamine (B1211576) receptors and ion channels. cuny.eduresearchgate.net Systematic screening of azapetine against a broad panel of receptors and enzymes could reveal these off-target interactions.

The potential for azapetine to modulate pathways involved in conditions beyond peripheral vascular disease is another exciting prospect. For instance, alpha-blockers have been investigated for their roles in conditions such as benign prostatic hyperplasia (BPH) and even some central nervous system disorders. nih.govmeded101.com Investigating the effects of azapetine in these contexts could open up new avenues for drug repurposing.

Integration of Omics Technologies in Drug Discovery Research

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized drug discovery by providing a holistic view of a drug's effects on a biological system. nih.govmdpi.comnih.gov The integration of these technologies into azapetine phosphate research holds significant promise for elucidating its mechanisms of action and identifying novel applications.

Transcriptomics , the study of the complete set of RNA transcripts, can be employed to understand how azapetine alters gene expression in vascular smooth muscle cells and other relevant tissues. frontiersin.org This could reveal downstream signaling pathways affected by alpha-adrenergic blockade and potentially identify new biomarkers for treatment response.

Proteomics , the large-scale study of proteins, can identify changes in protein expression and post-translational modifications in response to azapetine treatment. This could provide a more direct understanding of the functional changes occurring within the cell.

Metabolomics , the study of the complete set of small-molecule metabolites, can offer insights into how azapetine affects cellular metabolism. frontiersin.org For instance, understanding its impact on metabolic pathways in ischemic tissues could provide a rationale for its use in new therapeutic contexts.

By integrating data from these different omics layers, researchers can construct a comprehensive picture of azapetine's biological effects, leading to a more rational approach to drug development and patient stratification. nih.gov

Computational Approaches in this compound Research

Computational methods are increasingly integral to modern drug discovery, offering a time- and cost-effective means to predict drug-target interactions, optimize lead compounds, and understand structure-activity relationships (SAR). nih.govscielo.br

Molecular docking studies can be used to simulate the binding of azapetine to its known alpha-adrenergic targets and to predict its binding to other potential off-targets. nih.govacs.orgplos.org This can help in understanding the molecular basis of its activity and in designing new derivatives with improved selectivity and potency. The generation of homology models for GPCRs, based on templates like bovine rhodopsin, has enabled structure-based drug design even in the absence of a crystal structure for the specific target. acs.orgfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to correlate the chemical structure of azapetine and its analogs with their biological activity. This can aid in the design of new compounds with enhanced therapeutic properties.

Pharmacokinetic and pharmacodynamic (PK/PD) modeling can help in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, which is crucial for optimizing its delivery and therapeutic efficacy.

These computational approaches, when combined with experimental validation, can significantly accelerate the research and development process for this compound and its derivatives.

Challenges and Opportunities in Advancing this compound Research

Despite its potential, the advancement of this compound research faces several challenges. The development of peripheral vasodilators, in general, is met with difficulties such as the potential for side effects like hypotension and tachycardia. nih.gov For older drug candidates like azapetine, there may be a lack of comprehensive modern preclinical and clinical data, making it challenging to attract investment for further development. wiseguyreports.com The high cost of bringing a drug to market is a significant hurdle for a compound that may have a limited patient population. wiseguyreports.com

However, these challenges are accompanied by significant opportunities. The growing understanding of the pathophysiology of vascular diseases presents an opportunity to reposition azapetine for more specific indications. dovepress.com There is a continuous need for new and more effective treatments for peripheral artery disease and other vasospastic conditions. wiseguyreports.com

The development of novel drug delivery systems could help in mitigating some of the side effects associated with systemic administration. Furthermore, the synthesis of novel azapetine derivatives with improved pharmacological profiles represents a significant opportunity. researchgate.net By leveraging modern drug discovery tools, including omics and computational approaches, it may be possible to unlock the full therapeutic potential of this long-known vasodilator. The exploration of its polypharmacology could also lead to its repurposing for entirely new indications. physio-pedia.com

Data Tables

Table 1: Bioactivity of Azapetine

| Target | Action | IC50 (µM) |

| Alpha-1 Adrenergic Receptor | Antagonist | 6.69 medkoo.commedkoo.com |

| Alpha-2 Adrenergic Receptor | Antagonist | 5.89 medkoo.commedkoo.com |

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Q & A

Advanced Research Question

- Comparative pharmacology : Use network pharmacology tools to map this compound’s target interactions against databases like ChEMBL or BindingDB, highlighting shared pathways (e.g., cAMP signaling) .

- Cross-study normalization : Convert reported potency values (e.g., IC₅₀) to molar units and adjust for assay-specific variables (e.g., protein concentration) .

- Systematic reviews : Follow PRISMA guidelines to synthesize evidence on structure-activity relationships across α-adrenergic antagonists .

Address conflicting data by proposing testable hypotheses (e.g., "Does this compound exhibit tissue-selective antagonism?") in future work .

Notes

- Data Presentation : Use tables for comparative EC₅₀ values and figures for mechanistic schematics. Avoid redundant data in text .

- Ethical Compliance : Declare animal use protocols (e.g., IACUC approval) and compound sourcing (e.g., commercial suppliers with batch numbers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.